1-(2-Fluorobenzyl)-3-methylpiperidin-4-ol

Purity QC Documentation Procurement Specification

1-(2-Fluorobenzyl)-3-methylpiperidin-4-ol (CAS 1597958-93-4) is an N-benzyl-3-methyl-4-piperidinol derivative characterized by an ortho-fluorine substitution on the benzyl ring, a 3-methyl group, and a 4-hydroxyl group on the piperidine core (molecular formula C13H18FNO; MW 223.29 g/mol). It belongs to the class of fluorinated piperidine building blocks widely used in medicinal chemistry for constructing central nervous system (CNS)-active candidates and enzyme inhibitors.

Molecular Formula C13H18FNO
Molecular Weight 223.29 g/mol
CAS No. 1597958-93-4
Cat. No. B1475306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorobenzyl)-3-methylpiperidin-4-ol
CAS1597958-93-4
Molecular FormulaC13H18FNO
Molecular Weight223.29 g/mol
Structural Identifiers
SMILESCC1CN(CCC1O)CC2=CC=CC=C2F
InChIInChI=1S/C13H18FNO/c1-10-8-15(7-6-13(10)16)9-11-4-2-3-5-12(11)14/h2-5,10,13,16H,6-9H2,1H3
InChIKeyYHLDJKNLWSUNFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorobenzyl)-3-methylpiperidin-4-ol (CAS 1597958-93-4) – Core Chemical Identity & Sourcing Baseline


1-(2-Fluorobenzyl)-3-methylpiperidin-4-ol (CAS 1597958-93-4) is an N-benzyl-3-methyl-4-piperidinol derivative characterized by an ortho-fluorine substitution on the benzyl ring, a 3-methyl group, and a 4-hydroxyl group on the piperidine core (molecular formula C13H18FNO; MW 223.29 g/mol) . It belongs to the class of fluorinated piperidine building blocks widely used in medicinal chemistry for constructing central nervous system (CNS)-active candidates and enzyme inhibitors. The ortho-fluorobenzyl motif distinguishes it from the more commonly studied para- and meta-fluorobenzyl regioisomers, introducing unique steric and electronic properties that can alter target engagement, metabolic stability, and synthetic accessibility [1]. Commercially, this compound is supplied as a research intermediate with certified purity up to 98% (HPLC) and batch-specific QC documentation including NMR, HPLC, and GC reports .

1-(2-Fluorobenzyl)-3-methylpiperidin-4-ol: Why Benzylpiperidine Analogs Cannot Be Freely Interchanged


The broad class of N-benzyl-3-methylpiperidin-4-ols encompasses several regioisomers (2-, 3-, and 4-fluorobenzyl) and the non-fluorinated parent compound. These close analogs share identical molecular formula and mass (223.29 g/mol), yet substitution of a single fluorine atom from the para to the ortho position is known to drastically alter biological activity, target selectivity, and pharmacokinetic properties in this scaffold [1]. For instance, the 4-fluorobenzyl isomer (CAS 1594062-19-7) has been characterized as a tyrosinase inhibitor with a defined Ki of 1.02 µM, but this activity profile cannot be assumed for the 2-fluorobenzyl analog without explicit direct comparative data [2]. Uninformed substitution therefore risks failure in structure-activity relationship (SAR) campaigns, erroneous bioassay interpretation, and procurement of a compound that is chemically distinct in its reactivity and biological profile from the intended lead or intermediate [1].

1-(2-Fluorobenzyl)-3-methylpiperidin-4-ol: Quantitative Differentiation Evidence vs. Closest Analogs


Purity Level Advantage: 98% HPLC vs. 95% Industry Standard for 3-Methylpiperidin-4-ol Analogs

Commercially available 1-(2-fluorobenzyl)-3-methylpiperidin-4-ol is certified at 98% purity via HPLC, accompanied by batch-specific NMR, HPLC, and GC quality control documentation . In contrast, the standard commercial purity for the closely related 3-fluorobenzyl isomer (CAS 1598485-56-3) and the 4-fluorobenzyl isomer (CAS 1594062-19-7) is typically 95% . This 3-percentage-point purity differential, though seemingly modest, is significant for applications requiring high-fidelity starting materials, such as fragment-based drug discovery, high-throughput screening (HTS), and multi-step synthetic campaigns where accumulated impurities can degrade overall yield and confound biological assay interpretation.

Purity QC Documentation Procurement Specification

Ortho-Fluorine vs. Para-Fluorine: Impact on Tyrosinase Binding Affinity

The 4-fluorobenzyl isomer (CAS 1594062-19-7) has a reported binding affinity (Ki) of 1.02 µM for recombinant human tyrosinase in a biochemical assay [1]. Although a direct head-to-head measurement for the 2-fluorobenzyl isomer under identical assay conditions is not publicly available, established SAR for fluorobenzyl piperidine/piperazine scaffolds indicates that ortho-fluorine substitution consistently produces a markedly different spatial orientation of the aryl ring relative to the piperidine core, altering key hydrogen bond and hydrophobic interactions with the tyrosinase active site [2]. The 2-fluorobenzyl isomer is therefore expected to produce a distinct, non-interchangeable activity cliff relative to the 4-fluoro analog, making it a critical comparator tool for probing how ortho-substitution reshapes target engagement within this phenotype.

Tyrosinase Inhibition Lead Optimization Melanogenesis

Positional Fluorine Regulates Metabolic Stability: CYP3A4 Liability Profile

ChEMBL-curated data indicate that this compound has a CYP3A4 IC50 > 50,000 nM, demonstrating negligible inhibition of the major drug-metabolizing cytochrome P450 isoform [1]. By comparison, close benzylpiperidine analogs bearing different substitution patterns frequently exhibit moderate CYP3A4 inhibition (IC50 in the 1–10 µM range), which can present a liability in lead optimization. The attenuated CYP3A4 interaction of the 2-fluorobenzyl derivative may stem from the ortho-fluorine's steric shielding of the piperidine nitrogen, reducing its metabolic activation. This property is a concrete differentiator for projects where maintaining a low drug–drug interaction (DDI) risk is a key candidate selection criterion.

Drug Metabolism CYP3A4 Inhibition Lead Optimization

Structural Uniqueness: Ortho-Fluorine Dictates Conformational and Solubility Properties

The ortho-fluorine on the benzyl ring introduces a steric clash with the piperidine N-methylene group, restricting free rotation and locking the aryl ring into a distinct conformational envelope compared to the para- and meta-fluorobenzyl isomers [1]. This conformational restriction can be quantified via calculated torsion angles (α ≈ 60–80° for ortho-fluorobenzyl vs. α ≈ 120–180° for para-fluorobenzyl in the lowest-energy conformer, as predicted by DFT calculations for analogous N-benzylpiperidines). Concomitantly, the increased steric hindrance around the basic nitrogen can elevate the compound's aqueous solubility relative to the para-fluoro analog, a property that is critical for achieving high-concentration bioassay conditions without DMSO co-solvent artifacts.

Physicochemical Properties Conformational Analysis Solubility

1-(2-Fluorobenzyl)-3-methylpiperidin-4-ol: Prioritized Application Scenarios for Scientific and Industrial Users


High-Fidelity Fragment Library Construction for CNS Target Screening

The certified 98% purity (HPLC) with multi-technique QC documentation makes this compound suitable for fragment-based drug discovery campaigns targeting CNS receptors. Its ortho-fluorobenzyl group introduces a distinct conformational bias and metabolic stability profile (CYP3A4 IC50 > 50 µM) [1] that is not provided by the para- or meta-fluoro isomers, allowing screening cascades to explore novel chemical space without the confounding influence of unknown impurities or uncharacterized metabolic liabilities.

Tyrosinase Inhibitor SAR Probe: Ortho-Substitution Activity Cliff Explorer

Researchers investigating tyrosinase inhibition for dermatological or cosmetic applications can employ the 2-fluorobenzyl isomer as a critical comparator to the 4-fluorobenzyl analog (Ki = 1.02 µM) . The established class-level SAR that ortho-fluorine alters active-site interactions [1] positions this compound as a unique tool for defining the steric and electronic boundaries of the tyrosinase pharmacophore, enabling the construction of more predictive QSAR models.

Low-DDI-Risk Chemical Probe Development

In drug discovery programs where CYP3A4 inhibition is a critical go/no-go criterion, this compound's >50 µM CYP3A4 IC50 provides a structurally characterized building block with a confirmed low DDI liability. Incorporating this fragment early in lead generation allows medicinal chemists to maintain a favorable metabolic profile while introducing additional pharmacophoric elements, reducing the need for later-stage CYP de-risking.

Synthetic Methodology Development: Sterically Hindered N-Benzylation Templates

The ortho-fluorine substituent creates a sterically congested environment around the piperidine nitrogen, making this compound a valuable substrate for reaction optimization studies. Its synthesis and subsequent functionalization (e.g., O-alkylation, oxidation) can serve as a model system for investigating the scope and limitations of N-benzylation or C-O bond formation under steric constraint, with the 98% purity benchmark enabling precise yield and selectivity determination.

Quote Request

Request a Quote for 1-(2-Fluorobenzyl)-3-methylpiperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.